molecular formula C12H8N4O3 B2922989 7-Hydroxy-5-(pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 1713639-47-4

7-Hydroxy-5-(pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Cat. No.: B2922989
CAS No.: 1713639-47-4
M. Wt: 256.221
InChI Key: OZQXZFXAYHEHJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Hydroxy-5-(pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a high-purity chemical scaffold designed for medicinal chemistry and drug discovery research. Pyrazolo[1,5-a]pyrimidines are a notable class of heterocyclic compounds recognized for their potent protein kinase inhibitor (PKI) activity, playing a critical role in targeted cancer therapy . They function by modulating key enzymes, such as protein kinases, which are crucial regulators in cellular signalling pathways that are frequently disrupted in cancers . Research into analogous pyrazolo[1,5-a]pyrimidine structures has demonstrated promising inhibitory effects on kinases including EGFR, B-Raf, and MEK, which are particularly relevant in non-small cell lung cancer (NSCLC) and melanoma . Furthermore, the pyrazolo[1,5-a]pyrimidine core is a privileged structure in medicinal chemistry, with derivatives showing a broad spectrum of biological activities, including anti-inflammatory effects through the inhibition of enzymes like COX-2 and phospholipase A2 (sPLA2), as well as the modulation of pro-inflammatory cytokines such as TNF-α and IL-6 . The incorporation of a pyridin-3-yl moiety at the 5-position, as in this compound, is a strategic modification seen in optimized research compounds aimed at enhancing target affinity and selectivity . This compound is intended for use in biochemical assays, hit-to-lead optimization, and structure-activity relationship (SAR) studies. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

7-oxo-5-pyridin-3-yl-1H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N4O3/c17-10-4-9(7-2-1-3-13-5-7)15-11-8(12(18)19)6-14-16(10)11/h1-6,14H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPTQAFHHAOWYEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CC(=O)N3C(=N2)C(=CN3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-5-(pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 7-Hydroxy-5-(pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is studied for its potential biological activities. It may exhibit properties such as antimicrobial, antiviral, and anticancer activities.

Medicine: In the medical field, this compound is explored for its therapeutic potential. It may be used in the development of new drugs targeting various diseases, including cancer and infectious diseases.

Industry: In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 7-Hydroxy-5-(pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism depends on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and similarities between the target compound and its analogs:

Compound Name 5-Substituent 7-Substituent 3-Functional Group Molecular Weight (g/mol) Key Properties/Applications
7-Hydroxy-5-(pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid Pyridin-3-yl Hydroxyl Carboxylic acid 240.22 Potential H-bond donor; drug design
7-Difluoromethyl-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate 4-Methoxyphenyl Difluoromethyl Ethyl ester 353.35 Lipophilic; prodrug form
7-Chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile Chloromethyl Chloro Nitrile 227.05 Anti-tumor applications
5-Ethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid Ethyl Trifluoromethyl Carboxylic acid 260.19 Metabolic stability; fluorinated analog
7-Difluoromethyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid Methyl Difluoromethyl Carboxylic acid 215.14 Low water solubility; organic solvent use
7-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid 1-Ethyl-5-methylpyrazol-4-yl - Carboxylic acid 345.34 Complex substituent; enzyme inhibition

Key Comparative Insights

Substituent Effects on Solubility and Bioavailability
  • Hydrophilicity : The hydroxyl group in the target compound enhances water solubility compared to halogenated (e.g., chloro, trifluoromethyl) or alkylated analogs .
  • Lipophilicity : Compounds with trifluoromethyl or difluoromethyl groups (e.g., ) exhibit increased metabolic stability and membrane permeability due to fluorine’s electronegativity and lipophilicity .
Functional Group Impact on Reactivity
  • Carboxylic Acid vs. Ester/Amide : The carboxylic acid group in the target compound allows for direct salt formation or conjugation, whereas ester analogs (e.g., ) act as prodrugs, requiring hydrolysis for activation .

Biological Activity

7-Hydroxy-5-(pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS Number: 113698-48-9) is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound features a pyrazolo-pyrimidine core that is significant for its biological properties. The presence of the hydroxyl and pyridine groups enhances its interaction with biological targets.

Chemical Structure

Biological Activity Overview

The biological activity of this compound has been investigated across various studies, revealing its potential in several therapeutic areas:

Antiviral Activity

Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit antiviral properties. In particular:

  • Inhibition of Hepatitis A Virus (HAV) : The compound has shown promising results against HAV, demonstrating a significant reduction in viral titers in cell cultures at concentrations as low as 20 μg/10^5 cells .

Anticancer Properties

The pyrazolo[1,5-a]pyrimidine scaffold has been associated with anticancer activity:

  • B-Raf Kinase Inhibition : Studies have identified derivatives of this compound as effective inhibitors of B-Raf kinase, which is crucial in the treatment of melanoma and colorectal cancers. Structure-activity relationship (SAR) studies have optimized these compounds for better efficacy .

Enzymatic Inhibition

Several derivatives have been evaluated for their ability to inhibit specific enzymes:

  • Selective Protein Inhibitors : Compounds in this class have demonstrated selective inhibition against various protein targets, contributing to their potential use in drug design .

The mechanisms through which this compound exerts its effects include:

  • Binding Affinity : The compound interacts with viral proteins and enzymes through hydrogen bonding and hydrophobic interactions due to its unique functional groups.
  • Modulation of Signaling Pathways : By inhibiting key kinases like B-Raf, it disrupts cancer cell proliferation pathways .

Case Studies and Research Findings

A selection of studies highlights the compound's efficacy:

StudyFindings
Salem et al. (2021)Demonstrated significant antiviral activity against HAV with a concentration-dependent response .
MDPI Review (2024)Discussed the anticancer potential through B-Raf inhibition and outlined various synthetic modifications that enhance activity .
PMC Article (2021)Reported on the broad spectrum of antiviral activities across multiple viruses, indicating the versatility of pyrazolo[1,5-a]pyrimidines .

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